molecular formula C6H2BrClF2O B12097362 5-Bromo-4-chloro-2,3-difluorophenol

5-Bromo-4-chloro-2,3-difluorophenol

Cat. No.: B12097362
M. Wt: 243.43 g/mol
InChI Key: HPEBHWGCBOBNRZ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,3-difluorophenol is an aromatic compound with the molecular formula C6H2BrClF2O It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2,3-difluorophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a difluorophenol precursor. For instance, starting with 2,3-difluorophenol, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). Chlorination can follow using chlorine gas (Cl2) under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. This typically requires optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation or crystallization are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2,3-difluorophenol can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives or other reduced forms of the phenol ring.

Scientific Research Applications

5-Bromo-4-chloro-2,3-difluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2,3-difluorophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogens can enhance its binding affinity to certain molecular targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4-fluorophenol
  • 2-Bromo-5-fluorophenol
  • 4-Chloro-2,3-difluorophenol

Uniqueness

5-Bromo-4-chloro-2,3-difluorophenol is unique due to the specific arrangement of halogens on the phenol ring, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C6H2BrClF2O

Molecular Weight

243.43 g/mol

IUPAC Name

5-bromo-4-chloro-2,3-difluorophenol

InChI

InChI=1S/C6H2BrClF2O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H

InChI Key

HPEBHWGCBOBNRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)F)O

Origin of Product

United States

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